molecular formula C9H18ClNO B2991154 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride CAS No. 2089257-41-8

2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride

Cat. No.: B2991154
CAS No.: 2089257-41-8
M. Wt: 191.7
InChI Key: XYBFWFWRIVKYSC-UHFFFAOYSA-N
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Description

2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride is a tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane (tropane) core substituted with a 2-hydroxyethyl group at the 3-position, forming a hydrochloride salt.

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-4-3-7-5-8-1-2-9(6-7)10-8;/h7-11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBFWFWRIVKYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the desired stereochemistry and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.

    Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the alcohol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties/Applications
2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride (Target Compound) C9H16ClNO* 3-(2-hydroxyethyl) ~193.69* Not specified Likely hydrophilic; potential CNS activity due to tropane core .
8-Azabicyclo[3.2.1]octane-3-Methanol hydrochloride C8H16ClNO 3-(hydroxymethyl) 177.67 1257442-93-5 Biochemical reagent; used in research .
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride C8H11ClN2 3-cyano 170.64 216753-55-8 Nitrile group enhances reactivity; possible intermediates in synthetic chemistry .
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride C8H16ClNO 3-hydroxy, N-methyl 177.67 258345-27-6 Methylation increases lipophilicity; used in tropane alkaloid synthesis .
Trospium Chloride Related Compound B (nortropinyl benzilate hydrochloride) C21H23NO3·HCl 3-benzilate ester 378.88 Not specified Ester group improves lipophilicity; pharmaceutical secondary standard .
Ecgonine hydrochloride C9H15NO3·HCl 3-hydroxy, 2-carboxylic acid 221.68 909885-36-5 Polar carboxylic acid group; metabolite of cocaine .
8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride C9H20Cl2N2O 3-hydroxy, 8-(2-aminoethyl) 243.17 1803592-58-6 Dihydrochloride salt enhances solubility; potential for receptor binding studies .

*Estimated based on structural similarity.

Pharmacological and Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity :

    • The target compound’s hydroxyethyl group increases hydrophilicity compared to N-methylated () or benzilate ester derivatives (), which are more lipophilic. This affects blood-brain barrier penetration and metabolic stability .
    • Ecgonine hydrochloride’s carboxylic acid group () further enhances polarity, reducing CNS activity compared to the target compound.
  • Reactivity :

    • The nitrile group in exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride () introduces electrophilic character, making it suitable for nucleophilic substitution reactions, unlike the stable hydroxyl group in the target compound.
  • Safety and Handling :

    • Most hydrochloride salts of tropane derivatives require precautions against inhalation and skin contact (e.g., ). Decomposition under heat may release toxic fumes (e.g., HCl gas) .

Biological Activity

2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride is a compound that has garnered interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C9H17ClN2O
  • Molecular Weight : 192.69 g/mol
  • CAS Number : 2089257-41-8

Neurotransmitter Interactions

Research indicates that compounds related to the azabicyclo[3.2.1]octane structure can interact with various neurotransmitter transporters, particularly those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

  • Dopamine Transporter (DAT) :
    • Studies have shown that derivatives of azabicyclo[3.2.1]octane exhibit affinity for DAT, which is crucial in the treatment of disorders like ADHD and Parkinson's disease. For instance, a related compound demonstrated a K(i) value of 4.0 nM at DAT, indicating strong binding affinity .
  • Serotonin Transporter (SERT) :
    • The selectivity of certain azabicyclo derivatives for SERT over DAT has been noted, with some compounds displaying a SERT/DAT selectivity ratio as high as 1060 . This selectivity is significant for developing antidepressants and anxiolytics.
  • Norepinephrine Transporter (NET) :
    • Compounds in this class also show varying degrees of affinity for NET, which can influence their therapeutic profile in treating mood disorders .

Study on Structure-Activity Relationship (SAR)

A comprehensive study investigated the SAR of 8-substituted azabicyclo derivatives, revealing that modifications to the bicyclic structure significantly affect transporter binding affinities and selectivities. For example:

  • The introduction of specific substituents at the 8-position enhanced DAT selectivity while maintaining moderate SERT affinity .

Pharmacological Applications

The biological activity of this compound suggests potential applications in:

  • Neuropharmacology : As a candidate for treating neurodegenerative diseases due to its interaction with dopamine pathways.
  • Psychiatric Disorders : Its selectivity profile indicates possible use as an antidepressant or anxiolytic agent.

Summary of Findings

Property/ActivityDescription
Dopamine Affinity Strong binding (K(i) ~ 4.0 nM)
Serotonin Selectivity High selectivity over DAT (SERT/DAT ~ 1060)
Norepinephrine Affinity Moderate affinity, varying by derivative
Potential Uses Treatment for ADHD, depression, anxiety disorders

Q & A

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield RangeKey Challenges
CyclizationH₂SO₄, reflux50–70%Byproduct formation due to ring strain
FunctionalizationPd(PPh₃)₄, aryl halides60–85%Catalyst sensitivity to oxygen
Salt FormationHCl/EtOH, 0–5°C80–95%Hygroscopicity of product

Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

  • 1H/13C NMR : Confirms bicyclic scaffold integrity and substituent regiochemistry. For example, the 3-yl ethanol group shows distinct proton signals at δ 3.6–4.2 ppm (hydroxyl) and δ 1.8–2.5 ppm (bridgehead protons) .
  • HPLC : Quantifies purity (>98% achievable via reverse-phase C18 columns, using acetonitrile/water with 0.1% TFA) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 216.1 for the free base) and detects impurities like unreacted intermediates .

What are the recommended storage conditions to ensure compound stability?

Store as a hydrochloride salt at –20°C in airtight, desiccated containers to prevent hydrolysis or oxidation. Lyophilized forms retain stability for >3 years, while solutions in DMSO or ethanol should be aliquoted and stored at –80°C to avoid freeze-thaw degradation .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to optimize receptor selectivity?

  • Targeted Modifications : Introduce substituents at the 3-yl ethanol position to modulate steric and electronic effects. For instance, aryl groups enhance sigma-2 receptor affinity (Ki < 50 nM), while alkyl chains improve hydrophobicity for CNS penetration .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate enantiomers. The endo configuration often shows higher receptor binding selectivity (e.g., 10-fold for σ2 vs. σ1 receptors) .
  • In Silico Docking : Pair molecular dynamics simulations with experimental binding assays (e.g., radioligand displacement) to predict and validate interactions with targets like dopamine transporters .

How should contradictory data in receptor binding assays be resolved?

Contradictions often arise from assay conditions (e.g., buffer pH, membrane preparation methods). For example:

  • Case Study : Conflicting σ2 receptor binding data (Ki = 20 nM vs. 150 nM) were traced to differences in radioligand purity ([³H]DTG vs. [³H]RHM-1). Standardizing ligand batches and using homologous competition assays resolved discrepancies .
  • Mitigation : Include positive controls (e.g., haloperidol for σ receptors) and validate results across multiple orthogonal assays (SPR, fluorescence polarization) .

What strategies improve synthetic yield while minimizing byproducts in large-scale preparations?

  • Flow Chemistry : Continuous processing reduces intermediate degradation. For example, a packed-bed reactor with immobilized Pd catalysts achieved 90% yield in cross-coupling steps, versus 70% in batch mode .
  • Byproduct Analysis : LC-MS monitoring identifies side products (e.g., N-oxide formation during oxidation steps). Adding radical scavengers (TEMPO) or optimizing reaction pH suppresses these .
  • Crystallization Engineering : Use anti-solvent precipitation (e.g., adding MTBE to ethanol) to enhance hydrochloride salt purity (>99.5%) .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME predict logP (optimal range: 1–3 for blood-brain barrier penetration) and metabolic hotspots (e.g., CYP3A4-mediated oxidation of the bicyclic ring) .
  • Quantum Mechanics : DFT calculations identify electrophilic centers prone to hydrolysis, informing protective group strategies (e.g., tert-butyl carbamates for amine stability) .

What are the challenges in achieving enantiomeric purity, and how can they be addressed?

  • Chiral Resolution : Use preparative chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases. For example, baseline separation (Rs > 2.0) of enantiomers was achieved for a related 8-azabicyclo derivative .
  • Asymmetric Synthesis : Employ Evans oxazolidinones or Jacobsen catalysts to induce >90% enantiomeric excess in key cyclization steps .

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